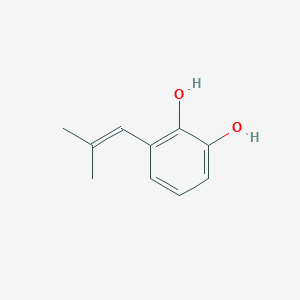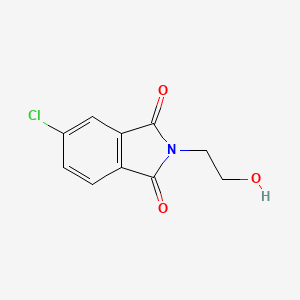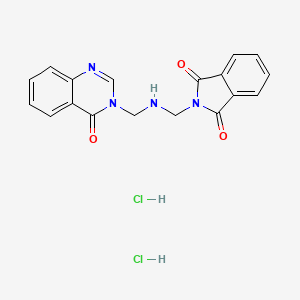
1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an isoindole and quinazoline moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of isoindole derivatives with quinazoline intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can yield amine derivatives, which are useful in further synthetic applications.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted isoindole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include substituted isoindole and quinazoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core structure and have similar chemical properties.
Quinazoline derivatives: Compounds with the quinazoline moiety exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride is unique due to its combined isoindole and quinazoline structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
75159-22-7 |
|---|---|
分子式 |
C18H16Cl2N4O3 |
分子量 |
407.2 g/mol |
IUPAC 名称 |
2-[[(4-oxoquinazolin-3-yl)methylamino]methyl]isoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C18H14N4O3.2ClH/c23-16-14-7-3-4-8-15(14)20-11-21(16)9-19-10-22-17(24)12-5-1-2-6-13(12)18(22)25;;/h1-8,11,19H,9-10H2;2*1H |
InChI 键 |
YJQWCVILVNQZCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNCN3C=NC4=CC=CC=C4C3=O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol](/img/structure/B14444372.png)
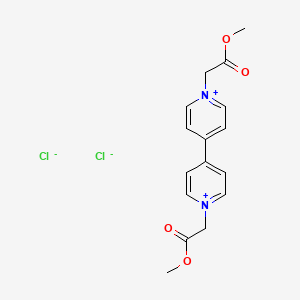

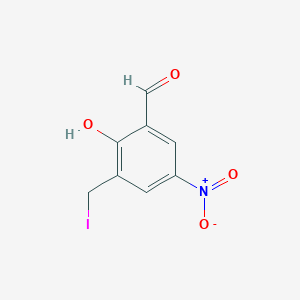
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)


